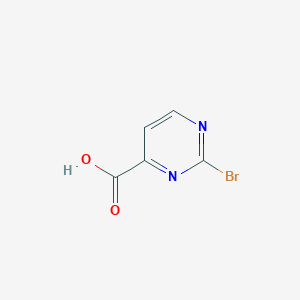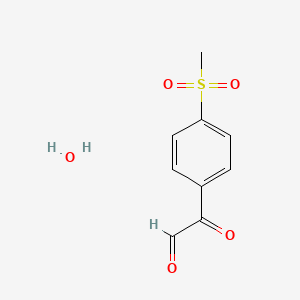
2-Bromopyrimidine-4-carboxylic acid
Vue d'ensemble
Description
2-Bromopyrimidine-4-carboxylic acid is an organic compound with the molecular formula C5H3BrN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the second position and a carboxylic acid group at the fourth position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research and industry .
Mécanisme D'action
Mode of Action
Bromopyrimidines are often used in suzuki-miyaura coupling reactions , a type of cross-coupling reaction that forms carbon-carbon bonds. This reaction involves the transmetalation of an organoboron reagent to a palladium complex .
Biochemical Pathways
Given its potential use in suzuki-miyaura coupling reactions , it may play a role in the synthesis of various organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromopyrimidine-4-carboxylic acid can be synthesized through several methods. One common method involves the bromination of pyrimidine-4-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and may be catalyzed by a Lewis acid like iron(III) bromide. The reaction is carried out at a temperature range of 0-25°C to ensure selective bromination at the second position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions. The product is then purified through crystallization or chromatography to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromopyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds, facilitated by palladium catalysts.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or borane.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or ethanol.
Reduction Reactions: Reducing agents like lithium aluminum hydride or borane in solvents like tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Various substituted pyrimidine derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl compounds or other complex organic molecules.
Reduction Reactions: Alcohols or aldehydes derived from the reduction of the carboxylic acid group.
Applications De Recherche Scientifique
2-Bromopyrimidine-4-carboxylic acid has several applications in scientific research:
Comparaison Avec Des Composés Similaires
2-Bromopyridine-4-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromopyrimidine-2-carboxylic acid: Bromine and carboxylic acid groups are positioned differently on the pyrimidine ring.
4-Bromopyridine-2-carboxylic acid: Another pyridine derivative with bromine and carboxylic acid groups at different positions.
Uniqueness: 2-Bromopyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various complex molecules and a useful tool in scientific research .
Propriétés
IUPAC Name |
2-bromopyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-5-7-2-1-3(8-5)4(9)10/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVZKCRMRSEGES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701285797 | |
| Record name | 4-Pyrimidinecarboxylic acid, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211515-50-2 | |
| Record name | 4-Pyrimidinecarboxylic acid, 2-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211515-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinecarboxylic acid, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701285797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromopyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B3026933.png)
![methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B3026934.png)
![3-bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3026936.png)
![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B3026937.png)
![1h-Pyrrolo[3,2-b]pyridin-7-ol](/img/structure/B3026938.png)
![5-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3026939.png)
![6-Methoxy-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3026941.png)
![Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B3026942.png)
![4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole](/img/structure/B3026948.png)

![Tetrabutylammonium (1R,2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate](/img/structure/B3026950.png)
![Imidazo[1,2-a]pyridin-3-ylmethanamine hydrochloride](/img/structure/B3026953.png)
![2-Benzyl-2,7-diazaspiro[3.5]nonane](/img/structure/B3026954.png)
